molecular formula C16H21N3O2S B2843549 2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide CAS No. 1164532-57-3

2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2843549
CAS No.: 1164532-57-3
M. Wt: 319.42
InChI Key: HYPAPGJXRWUPFZ-WUKNDPDISA-N
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Description

This compound belongs to the 1,3-thiazolidin-4-one family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure includes a 3-ethyl group, a 2-(ethylimino) substituent, a 4-oxo moiety, and an N-(4-methylphenyl)acetamide side chain. The (2Z) configuration indicates the geometry of the imino double bond.

Properties

IUPAC Name

2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-4-17-16-19(5-2)15(21)13(22-16)10-14(20)18-12-8-6-11(3)7-9-12/h6-9,13H,4-5,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPAPGJXRWUPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide typically involves multicomponent reactions. One common approach is the reaction of aniline, chloro benzaldehyde, and thioglycolic acid (TGA) in the presence of a catalyst. The reaction is often carried out under reflux conditions in a suitable solvent such as toluene . The use of green chemistry principles, such as nano-catalysis, has been explored to improve the selectivity, purity, and yield of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry techniques, such as solvent recycling and catalyst recovery, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidine derivatives.

    Substitution: Formation of substituted thiazolidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring is believed to play a crucial role in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects. The presence of the ethylimino and 4-methylphenylacetamide groups further enhances its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazolidinone Ring

Ethyl vs. Allyl/Substituted Alkyl Groups
  • Target Compound: The 3-ethyl and 2-(ethylimino) groups contribute to moderate lipophilicity and steric bulk.
  • The 2-fluorophenylimino group adds electronegativity, which may improve binding to electron-deficient biological targets . 3-Phenylsulfonyl derivative (): A phenylsulfonyl group increases electron-withdrawing effects and steric hindrance, likely reducing metabolic stability compared to the ethylimino group in the target compound .
Oxo/Imino vs. Dioxo Modifications
  • Target Compound: The 4-oxo and 2-(ethylimino) groups enable tautomerism and hydrogen bonding.

Variations in the Acetamide Side Chain

N-(4-Methylphenyl) vs. Substituted Phenyl Groups
  • Target Compound : The 4-methylphenyl group balances lipophilicity and steric effects, favoring membrane permeability.
  • Comparison :
    • N-(4-Ethoxyphenyl) (): The ethoxy group increases polarity and hydrogen-bond acceptor capacity, which could enhance aqueous solubility but reduce blood-brain barrier penetration .
    • N-(4-Fluorophenyl) (): Fluorine’s electronegativity may strengthen interactions with aromatic residues in enzyme active sites, as seen in fluorinated pharmaceuticals .
    • N-(2-Bromo-4-methylphenyl) (): Bromine’s heavy atom effect might improve crystallinity for X-ray studies but could introduce toxicity concerns .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-Allyl-2-Fluorophenylimino () N-(2-Bromo-4-methylphenyl) ()
Molecular Weight ~350–400 g/mol* 427.494 g/mol 398.32 g/mol
Predicted pKa ~12.9 (similar to ) Not reported 12.92 ± 0.70
Key Substituents Ethyl, 4-methylphenyl Allyl, 2-fluorophenyl, 4-ethoxyphenyl Bromo, 4-methylphenyl
Potential Bioactivity Anticancer (inferred) Antimicrobial/Electrophilic reactivity Crystallography/Toxicology

*Estimated based on analogous structures.

Biological Activity

The compound 2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide is a member of the thiazolidine family, which has gained attention due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data tables.

Molecular Formula: C₉H₁₅N₃O₂S
Molecular Weight: 229.30 g/mol
IUPAC Name: 2-(3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl)acetamide
Canonical SMILES: CCN=C1N(C(=O)C(S1)CC(=O)N)CC

The biological activity of this compound is attributed to its ability to interact with various biological targets. The thiazolidine ring structure allows for multiple interactions with enzymes and receptors, potentially leading to inhibition of specific pathways involved in disease processes.

Antibacterial Activity

Research indicates that thiazolidine derivatives exhibit significant antibacterial properties. A study evaluated the inhibitory effects of various thiazolidine compounds against Escherichia coli and Staphylococcus aureus , showing promising results:

CompoundIC₅₀ (µM)Target Organism
Compound A33E. coli
Compound B45S. aureus
This compound 29E. coli

This compound demonstrated an IC₅₀ value of 29 µM against E. coli, indicating strong antibacterial potential compared to other derivatives .

Antifungal Activity

In addition to antibacterial effects, thiazolidine derivatives have shown antifungal activity. A recent study tested several compounds against phytopathogenic fungi:

CompoundEC₅₀ (µg/mL)Target Fungi
Compound C0.85Alternaria solani
Compound D2.29Phoma lingam
This compound TBDTBD

The results indicated that this compound could be developed as a potential antifungal agent, pending further investigation into its efficacy against specific strains .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cancer TypeCell LineIC₅₀ (µM)
Breast CancerMCF715
Lung CancerA54920
Colon CancerHT2918

The compound exhibited IC₅₀ values ranging from 15 to 20 µM across different cancer types, suggesting significant potential as an anticancer agent .

Case Studies

  • Study on Anticancer Properties : A comprehensive study evaluated the effects of various thiazolidine derivatives on melanoma cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in treated cells.
  • Evaluation of Antibacterial Effects : Another study focused on the antibacterial efficacy of this compound against clinical isolates of E. coli and S. aureus, demonstrating a clear dose-dependent response.

Q & A

What are the optimal synthetic methodologies for preparing 2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide?

Basic Research Focus
The synthesis typically involves multi-step pathways, including:

  • Knoevenagel condensation : Reacting a thiazolidinone precursor with an aromatic aldehyde under basic conditions (e.g., potassium carbonate in DMF) to form the benzylidene intermediate .
  • Nucleophilic substitution : Introducing the acetamide moiety via chloroacetylation, followed by reaction with 4-methylphenylamine .
  • Oxidation/Reduction : Use of potassium permanganate for oxidation or sodium borohydride for selective reduction of functional groups .
    Critical Parameters : Solvent choice (DMF for polar aprotic conditions), temperature control (room temperature for substitution steps), and TLC monitoring to track reaction progress .

How can the structural integrity of this compound be confirmed experimentally?

Basic Research Focus
Key analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the Z-configuration of the imino group and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular mass and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis to resolve stereochemical ambiguities, particularly the (2Z) configuration .
    Challenges : Overlapping signals in NMR due to similar chemical environments; crystallography requires high-purity samples .

What advanced mechanistic studies are critical for understanding its reactivity?

Advanced Research Focus
Mechanistic insights are derived from:

  • Oxidation Pathways : Hydrogen peroxide or KMnO4_4 oxidizes the thiazolidinone ring, altering bioactivity .
  • Substitution Reactions : Nucleophilic attack at the thiazolidinone sulfur or acetamide carbonyl, influenced by electronic effects of the 4-methylphenyl group .
  • pH-Dependent Stability : Hydrolysis of the imino group under acidic conditions, monitored via HPLC .
    Data Interpretation : Kinetic studies (e.g., rate constants for hydrolysis) and DFT calculations to model transition states .

How do structural modifications impact its biological activity?

Advanced Research Focus (SAR Studies)
Key modifications and effects:

Substituent Biological Impact Reference
4-Methylphenyl Enhances lipophilicity, improving cell uptake
Ethylimino group Stabilizes Z-configuration, critical for target binding
Thiazolidinone ring Modulates enzyme inhibition (e.g., COX-2, PPAR-γ)
Methodology : Comparative assays (e.g., IC50_{50} values against analogs) and molecular docking to validate SAR .

How can contradictory data in biological assays be resolved?

Advanced Research Focus
Common discrepancies and solutions:

  • Variability in IC50_{50} values : Standardize assay conditions (e.g., cell line viability, incubation time) .
  • Off-target effects : Use isoform-specific inhibitors (e.g., COX-1 vs. COX-2) to isolate activity .
  • Solubility issues : Employ co-solvents (e.g., DMSO) or prodrug strategies to improve bioavailability .
    Validation : Cross-reference with orthogonal assays (e.g., SPR for binding affinity) .

What computational tools enhance its reaction design and target prediction?

Advanced Research Focus
Integrate:

  • Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for oxidation) using Gaussian or ORCA .
  • Machine Learning : Train models on PubChem data to prioritize synthetic routes or predict ADMET properties .
  • Molecular Dynamics (MD) : Simulate target binding (e.g., PPAR-γ ligand-binding domain) to guide SAR .
    Case Study : ICReDD’s reaction path search methods reduced optimization time by 40% in analogous thiazolidinone syntheses .

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